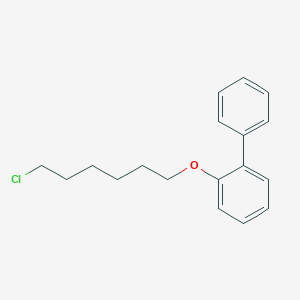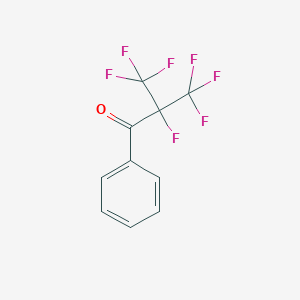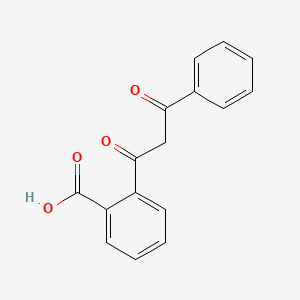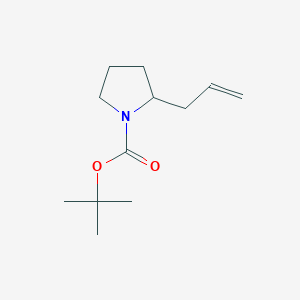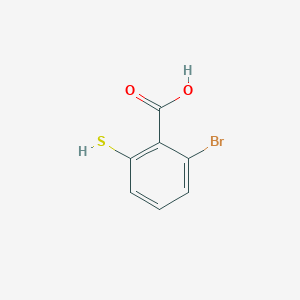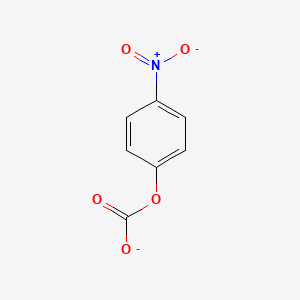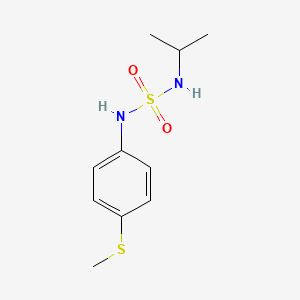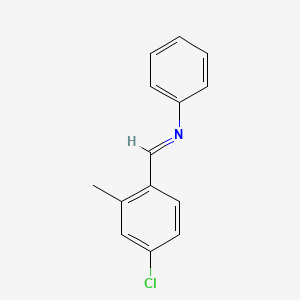
1-(4-chloro-2-methylphenyl)-N-phenylmethanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chloro-2-methylphenyl)-N-phenylmethanimine is an organic compound characterized by the presence of a chloro-substituted phenyl group and a methylene-linked benzeneamine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-2-methylphenyl)-N-phenylmethanimine typically involves the reaction of 4-chloro-2-methylbenzaldehyde with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
1-(4-chloro-2-methylphenyl)-N-phenylmethanimine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction can produce N-[(4-chloro-2-methylphenyl)-methyl]benzeneamine.
科学研究应用
1-(4-chloro-2-methylphenyl)-N-phenylmethanimine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism by which 1-(4-chloro-2-methylphenyl)-N-phenylmethanimine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(4-Chloro-2-methylphenyl)-4-hydroxybenzamide
- N-(3-Chloro-4-methoxyphenyl)-4-hydroxybenzamide
- N-(4-Chlorophenyl)-4-hydroxybenzamide
Uniqueness
1-(4-chloro-2-methylphenyl)-N-phenylmethanimine is unique due to its specific structural features, such as the chloro and methylene groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
分子式 |
C14H12ClN |
|---|---|
分子量 |
229.70 g/mol |
IUPAC 名称 |
1-(4-chloro-2-methylphenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C14H12ClN/c1-11-9-13(15)8-7-12(11)10-16-14-5-3-2-4-6-14/h2-10H,1H3 |
InChI 键 |
QULHXZRQLWVQSZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)C=NC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

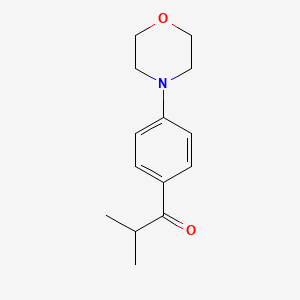
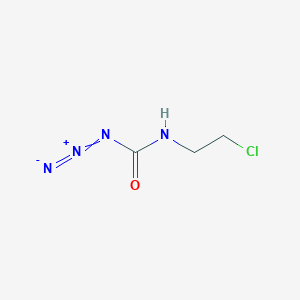
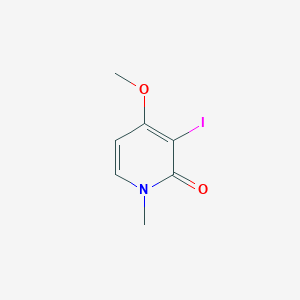
![Methyl 4-[2-(4-chlorophenyl)ethoxy]benzoate](/img/structure/B8562755.png)
![4-Methyl-1-methylidenespiro[4.6]undecan-2-one](/img/structure/B8562759.png)
